3-Cyclopentyl-2-methylpropan-1-amine

Description

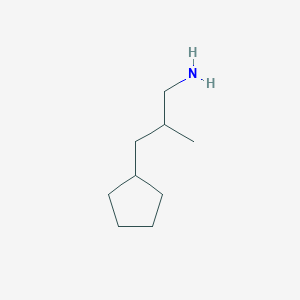

3-Cyclopentyl-2-methylpropan-1-amine is a branched primary amine characterized by a cyclopentyl group attached to the third carbon of a propane backbone and a methyl group on the second carbon. This compound is structurally notable for its compact bicyclic influence, which may confer unique steric and electronic properties.

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

3-cyclopentyl-2-methylpropan-1-amine |

InChI |

InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3 |

InChI Key |

SKIOPWICPSTWBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclopentyl-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of cyclopentanone with 2-methylpropan-1-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, such as methyl iodide (CH3I) or ethyl bromide (C2H5Br)

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Substituted amines

Scientific Research Applications

3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopentyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on amines with analogous structural motifs, including cyclic substituents, branched alkyl chains, or heteroatom functionalization.

Structural and Functional Group Comparisons

Compound 1: N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine

- Molecular Formula : C8H18ClN

- Key Features : Contains a chloroethyl and isopropyl group, introducing both halogen and branched alkyl substituents.

- Reactivity : The chlorine atom may enhance electrophilicity, enabling nucleophilic substitution reactions, unlike 3-cyclopentyl-2-methylpropan-1-amine, which lacks halogens .

Compound 2: 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)

- Molecular Formula: C11H17NO

- Purity : 99.9% (HCl salt), highlighting advanced synthesis and purification protocols compared to the discontinued status of the target compound .

Compound 3: 1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine

- Molecular Formula : C7H13N3

- Purity : 95%, indicating moderate synthesis efficiency compared to 3-MeOMA .

Compound 4: 3-Cycloheptylpropan-1-amine

Functional and Application Differences

- Steric Effects : The cyclopentyl group in the target compound provides less steric hindrance than cycloheptyl (Compound 4) but more than linear alkyl chains .

- Biological Relevance : 3-MeOMA’s structural similarity to methamphetamine derivatives suggests central nervous system activity, whereas the target compound’s applications (if any) remain speculative .

Biological Activity

3-Cyclopentyl-2-methylpropan-1-amine, also known as a potential pharmacological agent, has garnered attention for its biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.

Target Interaction

The primary target of this compound appears to be the Nuclear factor erythroid-derived 2-related factor (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. Upon activation, Nrf2 regulates the expression of antioxidant proteins that protect against cellular damage.

Mode of Action

The compound may exert its effects through the up-regulation of the Nrf2 pathway, leading to various cellular responses, including apoptosis in lymphocytes. This suggests that it could have immunomodulatory effects, potentially influencing immune responses and cellular proliferation.

Biochemical Pathways

The action of this compound involves both Nrf2-dependent and independent pathways. The compound's interaction with these pathways can lead to significant changes in gene expression and cellular metabolism.

Pharmacokinetics

After oral administration, similar compounds are typically hydrolyzed in the small intestine. The pharmacokinetic profile indicates that this compound may exhibit rapid absorption and distribution, although specific data on this compound is currently limited.

Cellular Effects

While detailed studies on the cellular effects of this compound are scarce, it is hypothesized that it may influence cell signaling pathways and gene expression. Future research is necessary to elucidate these effects more comprehensively.

Case Studies

-

Immunomodulation Study

A study investigating the effects of this compound on lymphocyte populations demonstrated a significant reduction in lymphocyte counts post-treatment. This finding suggests potential applications in conditions characterized by lymphocyte proliferation. -

Oxidative Stress Response

In vitro studies indicated that the compound could enhance antioxidant defenses through Nrf2 activation, providing a protective effect against oxidative stress in various cell types.

Data Tables

| Study Focus | Findings | Reference |

|---|---|---|

| Immunomodulation | Reduction in lymphocyte counts | |

| Oxidative Stress Response | Enhanced Nrf2 activation | |

| Pharmacokinetics | Hydrolysis in small intestine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.